N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a chromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which enhances its pharmacological properties.
Mechanism of Action
Target of Action
The compound N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE primarily targets Cyclooxygenase-2 (COX-2) and Carbonic Anhydrases (CAs) . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a common target for anti-inflammatory drugs . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to exhibit significant in vitro anti-inflammatory efficacy, leading to effective inhibition of COX enzymes . It also inhibits the activity of Carbonic Anhydrases, which are involved in various physiological and pathological processes .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of prostaglandins and leukotrienes, compounds that mediate inflammatory responses . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The inhibition of Carbonic Anhydrases disrupts the balance of carbon dioxide and bicarbonate in the body, which can affect various physiological processes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation. It achieves this by inhibiting the activity of COX-2, thereby preventing the formation of prostaglandins that mediate inflammation . Additionally, by inhibiting Carbonic Anhydrases, it can potentially affect various physiological processes, although the specific molecular and cellular effects would depend on the particular Carbonic Anhydrase isoforms being inhibited .
Biochemical Analysis
Biochemical Properties
The compound has been synthesized as a potential inhibitor of SARS-CoV-2 proteases . It interacts with the SARS-CoV-2 main protease (Mpro) enzyme, which plays a vital role in viral replication .
Cellular Effects
N-(4-SULFAMOYLPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has shown to have a significant impact on cellular processes. It exhibits good binding affinity to the SARS-CoV-2 Mpro enzyme, influencing the function of the virus at the cellular level .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of the SARS-CoV-2 Mpro enzyme . This interaction potentially inhibits the enzyme, thereby affecting the replication of the virus .
Temporal Effects in Laboratory Settings
The compound has shown promising results in in silico analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form chromone derivatives.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Shares the sulfamoylphenyl group but has a different core structure.
N-(4-sulfamoylphenyl)carbamothioyl amides: Similar in structure but with a thiourea linkage instead of an amide
Uniqueness
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities and chemical reactivity. This makes it a versatile compound for various applications, distinguishing it from other sulfamoylphenyl derivatives .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-8,12H,9-10H2,(H,18,19)(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRWNRPTQTMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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